2-Naphthol, 3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 3-ethyl- is a derivative of 2-naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthol, 3-ethyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of 2-naphthol, 3-ethyl- follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene in sulfuric acid, followed by the alkylation step. The sulfonic acid group is then cleaved in molten sodium hydroxide, and the product is neutralized with acid to give 2-naphthol .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthol, 3-ethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
2-Naphthol, 3-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthol, 3-ethyl- involves its interaction with various molecular targets and pathways. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as an enzyme inhibitor or activator, depending on the specific target. The compound’s electron-rich aromatic structure also enables it to undergo redox reactions, which can influence cellular processes .
Comparison with Similar Compounds
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
2-Naphthol: The parent compound with the hydroxyl group at the 2-position.
3-Ethylphenol: A phenol derivative with an ethyl group at the 3-position.
Uniqueness: 2-Naphthol, 3-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from those of its isomers and other similar compounds, making it valuable in various fields of research and industry .
Properties
CAS No. |
17324-05-9 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8,13H,2H2,1H3 |
InChI Key |
ZJBZNNMDSRPZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.